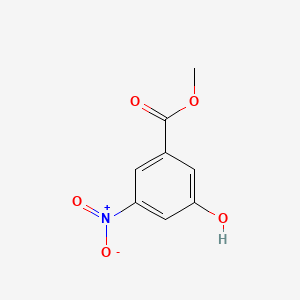

Methyl 3-hydroxy-5-nitrobenzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry and its Significance in Organic Synthesis

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid or its derivatives with an alcohol. wikipedia.orgwikipedia.org The ester functional group, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group, is central to their chemical behavior. fiveable.me This group is susceptible to nucleophilic attack, most notably hydrolysis, which can be catalyzed by either acid or base to revert the ester to its parent carboxylic acid and alcohol. wikipedia.orgfiveable.me This reversibility is a key feature in their role as protecting groups for carboxylic acids and alcohols during multi-step syntheses.

The significance of benzoate esters in organic synthesis is vast. They undergo a range of transformations, including:

Saponification: A base-mediated hydrolysis to produce a carboxylate salt and an alcohol, a reaction fundamental to industries like soap making. wikipedia.org

Transesterification: The conversion of one ester into another by reaction with an alcohol, often used to alter physical properties or reactivity.

Reduction: Benzoate esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or selectively to aldehydes using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Grignard Reactions: Reaction with Grignard reagents typically results in the formation of tertiary alcohols after a double addition to the carbonyl carbon. libretexts.org

Claisen Condensation: This carbon-carbon bond-forming reaction occurs between two ester molecules to form a β-keto ester, a valuable synthetic intermediate. wikipedia.orgfiveable.me

Beyond their role as intermediates, many benzoate esters are found in nature, contributing to the pleasant fragrances of fruits and flowers, and are used commercially as flavoring and fragrance agents. wikipedia.orgwikipedia.org Polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), are polymers linked by ester moieties and are of immense commercial importance. libretexts.org

Historical Context of Nitrated Phenolic Compounds in Research

Nitrated phenolic compounds have a long and significant history in chemical research, often linked to their potent biological activities and utility in synthesis. The introduction of a nitro group (—NO₂) onto a phenolic framework dramatically alters the compound's electronic properties and reactivity. Historically, research into nitrophenols was driven by their use in the synthesis of dyes, explosives (like picric acid or 2,4,6-trinitrophenol), and pesticides. researchgate.net

In more recent times, the focus has shifted towards the role of nitrated phenols in atmospheric chemistry and medicinal chemistry. researchgate.netcopernicus.org They are recognized as significant components of brown carbon (BrC) in the atmosphere, influencing light absorption and climate. researchgate.net In the realm of medicine, the nitroaromatic scaffold is present in a number of drugs, where the nitro group can act as a key pharmacophore or a precursor to an essential amine group via reduction. nih.gov The study of these compounds has provided deep insights into electrophilic aromatic substitution reactions and the influence of substituents on the reactivity of aromatic systems.

Positioning Methyl 3-hydroxy-5-nitrobenzoate within the Broader Class of Nitrobenzoates

This compound is a member of the nitrobenzoate family, which are derivatives of benzoic acid containing one or more nitro groups on the benzene (B151609) ring. Within this class, the position of the nitro group relative to the methyl ester and other substituents is crucial in defining the molecule's properties and reactivity.

The parent compound, methyl benzoate, upon nitration, primarily yields methyl 3-nitrobenzoate. orgsyn.org The ester group is a deactivating, meta-directing substituent in electrophilic aromatic substitution. quora.com Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the meta position.

This compound is a more complex derivative, featuring three substituents on the benzene ring: a methyl ester, a hydroxyl group, and a nitro group.

The methyl ester (—COOCH₃) is an electron-withdrawing and meta-directing group.

The hydroxyl group (—OH) is a strongly activating, ortho-, para-directing group.

The nitro group (—NO₂) is a strongly deactivating, meta-directing group.

The substitution pattern of this compound (with groups at positions 1, 3, and 5) places the electron-withdrawing nitro and ester groups meta to each other, while the electron-donating hydroxyl group is also meta to the ester. This specific arrangement of activating and deactivating groups makes it a unique and valuable building block. It serves as a highly functionalized scaffold where the different electronic natures of the substituents can be exploited for selective chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. mdpi.com

Physicochemical Properties

This compound is typically a light yellow or beige solid powder. protheragen.ai Its chemical structure and properties are defined by the interplay of its three functional groups on the aromatic ring.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | protheragen.ai |

| Molecular Weight | 197.14 g/mol | protheragen.ai |

| Melting Point | 154-156 °C | protheragen.ai |

| Boiling Point (Predicted) | 377.2 ± 27.0 °C | protheragen.ai |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | protheragen.ai |

| pKa (Predicted) | 7.52 ± 0.10 | protheragen.ai |

| Appearance | Light yellow powder | protheragen.ai |

| CAS Number | 55076-32-9 | protheragen.ai |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically starts from 3-hydroxybenzoic acid. The process involves two key electrophilic aromatic substitution steps: esterification and nitration. While the order can vary, a common route involves the nitration of a protected hydroxyl group or direct nitration followed by esterification. The parent acid, 3-hydroxy-5-nitrobenzoic acid, is a known reactive compound used as an analytical reagent. biosynth.com

Spectroscopic methods are essential for confirming the structure of the synthesized compound.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton, with chemical shifts influenced by the electron-withdrawing nitro group. | mdpi.com |

| ¹³C NMR | The carbon-13 NMR spectrum would reveal unique peaks for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons attached to the nitro and hydroxyl groups. | nih.gov |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound (197.14 g/mol ). | mdpi.com |

| InChI Key | HTYJYEKZUXJKKW-UHFFFAOYSA-N | sigmaaldrich.com |

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which is a common strategy in the synthesis of pharmaceuticals.

This compound serves as a valuable building block in organic synthesis. Its trifunctional nature allows for a variety of chemical modifications. For instance, the reduction of the nitro group to an amine yields an aminohydroxybenzoate derivative, a scaffold present in many biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A significant application of related nitrobenzoate esters is in the synthesis of pharmaceuticals. For example, a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate, is the starting material for a novel synthesis of Gefitinib, an anticancer drug. mdpi.com The synthetic route involves nitration and reduction steps, highlighting the importance of the nitroaromatic moiety as a precursor to a crucial amine group in the final drug structure. mdpi.com Aromatic nitro compounds are integral to the synthesis of many drugs due to the versatility of the nitro group. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYJYEKZUXJKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286232 | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55076-32-9 | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Hydroxy 5 Nitrobenzoate

Esterification Reactions

Esterification is a fundamental method for the synthesis of Methyl 3-hydroxy-5-nitrobenzoate, which involves the reaction of a carboxylic acid with an alcohol.

Direct Esterification with Methanol (B129727) and Acid Catalysis

The direct esterification of 3-hydroxy-5-nitrobenzoic acid with methanol in the presence of an acid catalyst is a common synthetic approach. This reaction, often referred to as Fischer esterification, is an equilibrium process. To favor the formation of the ester, it is crucial that the 3-hydroxy-5-nitrobenzoic acid is completely dry, as any water present can shift the equilibrium in the reverse direction, thereby reducing the product yield. truman.edu

In a typical laboratory procedure, for every gram of 3-hydroxy-5-nitrobenzoic acid, a significant excess of anhydrous methanol is used, along with a catalytic amount of concentrated sulfuric acid. truman.edu The mixture is heated to reflux for approximately one hour to drive the reaction towards completion. truman.edu The use of a mineral acid catalyst, such as sulfuric acid, is standard in these reactions. jocpr.commdpi.com However, these catalysts can be hazardous and corrosive, leading to process waste. mdpi.com

| Reactant/Catalyst | Role in Reaction | Typical Ratio |

| 3-hydroxy-5-nitrobenzoic acid | Starting material | 1 g |

| Anhydrous Methanol | Reactant and solvent | 8 mL |

| Concentrated Sulfuric Acid | Acid catalyst | ~0.4 mL (for 8 mL methanol) |

This table illustrates a typical reagent ratio for the direct esterification of 3-hydroxy-5-nitrobenzoic acid.

Esterification of 3-hydroxy-5-nitrobenzoic acid

The esterification of 3-hydroxy-5-nitrobenzoic acid is a key step in producing its corresponding methyl ester. sigmaaldrich.com While direct esterification with methanol and an acid catalyst is a primary method, other techniques exist. For instance, the reaction of the acid with methanol can be facilitated by thionyl chloride (SOCl₂). This method involves adding thionyl chloride dropwise to a methanol solution of the acid at a controlled temperature, followed by refluxing the mixture.

Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful in modern synthesis as it can proceed under milder conditions. jocpr.com

Nitration Strategies for Benzoate (B1203000) Precursors

An alternative synthetic pathway to this compound involves the nitration of a benzoate precursor, such as methyl 3-hydroxybenzoate.

Regioselective Nitration Techniques

The introduction of a nitro group onto the benzene (B151609) ring requires careful control to ensure it is added at the desired position, a concept known as regioselectivity.

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. rsc.org The reaction typically employs a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring. aiinmr.com

The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. rsc.org However, it directs the incoming electrophile to the meta-position (position 3). rsc.orgyoutube.com Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. rsc.orgsavemyexams.com

To achieve a high yield of the desired meta-isomer and minimize the formation of ortho and para isomers, strict control of the reaction conditions is essential. rsc.orgorgsyn.org The temperature of the reaction mixture must be carefully maintained, typically below 6-15°C, using an ice bath. orgsyn.orgsavemyexams.com The slow, dropwise addition of the nitrating mixture to the methyl benzoate solution is also crucial to prevent a rapid, exothermic reaction that could lead to the formation of unwanted byproducts, including dinitrated compounds. quizlet.comyoutube.com

After the reaction is complete, the mixture is typically poured onto crushed ice, which causes the solid product to precipitate. orgsyn.orgyoutube.com The crude product can then be purified by recrystallization, often from a mixture of water and ethanol (B145695), to yield the pure methyl 3-nitrobenzoate. rsc.orgsavemyexams.com

| Parameter | Condition | Rationale |

| Temperature | Below 6-15°C | To control the reaction rate and prevent side reactions. orgsyn.orgsavemyexams.com |

| Addition of Nitrating Mixture | Slow and dropwise | To manage the exothermic nature of the reaction and prevent overheating. quizlet.comyoutube.com |

| Purification | Recrystallization | To remove impurities and isolate the desired product. rsc.orgsavemyexams.com |

This table summarizes the key conditions for controlling isomer formation during the nitration of methyl benzoate.

Employment of Specific Nitrating Agents and Reaction Conditions

The direct nitration of Methyl 3-hydroxybenzoate is a common strategy to introduce the nitro group onto the benzene ring. The success of this electrophilic aromatic substitution reaction hinges on the careful selection of nitrating agents and the precise control of reaction conditions to achieve the desired regioselectivity and avoid unwanted byproducts.

Nitric Acid and Acetic Anhydride Systems

A frequently employed nitrating system involves a mixture of concentrated nitric acid and sulfuric acid. rsc.orgyoutube.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. youtube.comaiinmr.com The reaction is typically carried out by slowly adding the nitrating mixture to a solution of the methyl benzoate precursor. rsc.orgyoutube.com Another approach involves the use of acetyl nitrate, preformed from nitric acid and acetic anhydride, which can offer high selectivity. researchgate.net

The reaction mechanism involves the attack of the electron-rich aromatic ring of the methyl benzoate on the nitronium ion electrophile. aiinmr.com The ester group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-para-directing group. The directing effects of these two substituents ultimately favor the formation of the 3-nitro product.

Controlled Temperature Regimes for Selectivity

Temperature control is a critical parameter in the nitration of methyl 3-hydroxybenzoate to ensure the selective formation of the desired isomer and to prevent multiple nitrations. youtube.comyoutube.com The reaction is highly exothermic, and maintaining a low temperature, typically below 6-10°C, is essential. rsc.orgyoutube.com This is usually achieved by using an ice-water bath throughout the addition of the nitrating agent. rsc.orgyoutube.com

Failure to control the temperature can lead to a decrease in yield and the formation of undesired byproducts, such as dinitro derivatives or other isomers. orgsyn.org For instance, nitrating at higher temperatures can result in the formation of oily byproducts, which include not only the ortho-nitro isomer but also dinitrobenzoic esters and nitrophenolic compounds. orgsyn.org The specified temperature range of 5–15°C has been shown to provide good yields of the desired product. orgsyn.org

Multi-step Synthetic Routes

Multi-step synthetic strategies provide an alternative and often more controlled approach to obtaining complex benzoate derivatives like this compound. libretexts.orgresearchgate.net These pathways involve a sequence of reactions that build the molecule step-by-step, allowing for greater control over the introduction of functional groups and their relative positions on the aromatic ring. youtube.com

Sequential Reaction Pathways for Complex Benzoate Derivatives

The synthesis of complex benzoate derivatives can involve a series of transformations where the product of one reaction becomes the starting material for the next. libretexts.org This approach is particularly useful when direct functionalization is challenging or leads to a mixture of products. For example, a synthetic route might begin with a readily available starting material which is then modified through a series of reactions, such as oxidation, nitration, and esterification, to arrive at the final complex benzoate derivative. mdpi.comresearchgate.net The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups present at each stage. youtube.com

Dealkylation (Demethylation) for Hydroxyl Group Exposure

In some synthetic strategies, a methoxy (B1213986) group is used as a protecting group for the hydroxyl functionality. This methoxy group can then be cleaved at a later stage to reveal the desired hydroxyl group. This process is known as dealkylation or, more specifically, demethylation.

Boron trichloride (B1173362) (BCl₃) is a reagent commonly used for the selective cleavage of aryl methyl ethers to form the corresponding phenols. commonorganicchemistry.comrsc.org This Lewis acid is particularly effective for this transformation. commonorganicchemistry.com The reaction is typically carried out in a suitable solvent like dichloromethane. While boron tribromide (BBr₃) is a more reactive reagent for demethylation, the lower reactivity of boron trichloride can be advantageous for achieving greater selectivity in some cases. commonorganicchemistry.comorgsyn.orgnih.gov The conditions are generally mild, often proceeding at or below room temperature. orgsyn.org

Optimization of Synthetic Yields and Purity

The isolation of this compound in high purity is paramount for its subsequent applications. Optimization strategies primarily focus on post-synthesis purification to remove unreacted starting materials, by-products, and isomeric impurities.

Recrystallization Techniques for Product Purification

Recrystallization is a fundamental technique for purifying the crude solid product obtained from the synthesis of nitroaromatic esters. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For compounds structurally similar to this compound, such as Methyl 3-nitrobenzoate, a mixed solvent system of ethanol and water is highly effective. rsc.org

The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. rsc.orgyoutube.com The effectiveness of the purification is often assessed by measuring the melting point of the recrystallized product and comparing it to the literature value. scribd.com

Table 1: Solvent Systems for Recrystallization

| Solvent/System | Rationale | Procedure |

|---|---|---|

| Ethanol/Water | The target compound is soluble in hot ethanol but less soluble in water. rsc.org | Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate. Allow to cool slowly. rsc.org |

Chromatographic Separation for Isomer Control

During the nitration of a substituted benzene ring, the formation of constitutional isomers (e.g., ortho-, meta-, and para-substituted products) is common. While the directing effects of the existing substituents (hydroxyl and methyl ester groups) favor the formation of this compound, other isomers can still be formed as by-products. Chromatographic techniques are essential for separating these closely related compounds.

Column Chromatography is a preparative technique used to separate the desired isomer from by-products. The separation is based on the differential adsorption of the compounds onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase passes through it. A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase, the isomers can be selectively eluted and collected in separate fractions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and isomeric ratio of the product. While traditional HPLC often uses toxic organic solvents, green HPLC methods are being developed that utilize more sustainable alternatives like water or ionic liquids to reduce environmental impact. jddhs.com

Table 2: Chromatographic Methods for Isomer Separation and Analysis

| Technique | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | A gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | Preparative separation of isomers from the crude reaction mixture. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | A mixture of polar solvents (e.g., Methanol/Water) | Analytical determination of product purity and the ratio of different isomers. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comresearchgate.net

Minimization of Waste Acid Generation

The conventional synthesis of nitroaromatic compounds involves electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org While effective, this method generates a significant amount of highly corrosive and toxic acidic waste, as sulfuric acid is typically used in large, stoichiometric quantities. rsc.org This results in a high E-Factor (Environmental Factor), which is a key metric in green chemistry that measures the mass ratio of waste to desired product. researchgate.net

Strategies to minimize waste acid generation focus on two main areas:

Process Optimization: Developing methods that use catalytic amounts of sulfuric acid or allow for the recycling and reuse of the acid mixture.

Alternative Reagents: Exploring solid acid catalysts or other nitrating agents that are less hazardous and produce less waste.

Sustainable Catalyst Alternatives

A key goal of green chemistry is to replace hazardous reagents and catalysts with safer, more sustainable alternatives. researchgate.net In the context of nitration, this involves moving away from concentrated sulfuric acid.

Heterogeneous Catalysis offers a promising solution. Solid acid catalysts, such as zeolites, clays, or ion-exchange resins, can be used to catalyze the nitration reaction. These catalysts have several advantages:

Easy Separation: Being in a different phase from the reaction mixture, they can be easily removed by filtration.

Recyclability: They can be recovered, regenerated, and reused multiple times, which reduces waste and cost.

Reduced Corrosion: They are generally less corrosive than concentrated sulfuric acid.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents another frontier in green chemistry. mdpi.com While the development of specific enzymes for industrial-scale nitration is still an area of active research, biocatalysis offers the potential for reactions to occur under mild conditions (neutral pH, ambient temperature) with high selectivity, thereby minimizing by-products and energy consumption. mdpi.com The adoption of such catalytic methodologies is central to developing greener and more sustainable chemical production processes. bohrium.com

Table 3: Comparison of Catalytic Approaches

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Homogeneous | Concentrated Sulfuric Acid rsc.org | High reactivity, low cost. | Generates large volumes of corrosive waste, difficult to separate/recycle. |

| Heterogeneous (Solid Acid) | Zeolites, Ion-Exchange Resins | Easily separated by filtration, recyclable, reduced waste. bohrium.com | May have lower activity or require specific reaction conditions compared to traditional acids. |

| Biocatalyst | Nitrating Enzymes (emerging) | High selectivity, mild reaction conditions, biodegradable. mdpi.com | Can be expensive, may have stability issues, often in early research stages. mdpi.com |

Advanced Spectroscopic and Structural Characterization of Methyl 3 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering insights into the chemical environment of individual atoms. For methyl 3-hydroxy-5-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The hydroxyl and methyl protons also give rise to characteristic signals.

In a typical ¹H NMR spectrum, the aromatic protons of a related compound, methyl 3-nitrobenzoate, show complex multiplets in the downfield region. rsc.org Specifically, for methyl 3-nitrobenzoate, signals are observed at δ 8.76 (singlet, 1H), and a multiplet between δ 8.28 and 8.37 (2H), and another multiplet between δ 7.50 and 7.65 (2H). rsc.org The methyl ester protons appear as a sharp singlet at approximately δ 3.93. rsc.org For methyl 3-hydroxybenzoate, the aromatic protons appear at δ 7.61, δ 7.60, δ 7.30, and δ 7.08, with the methyl protons at δ 3.918. chemicalbook.com The presence of both the hydroxyl and nitro groups in this compound influences the chemical shifts of the aromatic protons due to their respective electron-donating and electron-withdrawing effects.

¹H NMR Data for Related Compounds

| Compound | Chemical Shift (δ ppm) and Multiplicity |

| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H), 3.93 (s, 3H) rsc.org |

| Methyl 3-hydroxybenzoate | 7.61 (s, 1H), 7.60 (s, 1H), 7.300 (t, 1H), 7.089 (d, 1H), 6.31 (s, 1H, OH), 3.918 (s, 3H) chemicalbook.com |

s = singlet, m = multiplet, t = triplet, d = doublet. Data recorded in CDCl₃.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the presence of the benzene ring, the ester group, and the substituents.

The ¹³C NMR spectrum of the related methyl 3-nitrobenzoate shows signals at δ 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 (aromatic carbons), and 52.6 (OCH₃). rsc.org For methyl 3-hydroxybenzoate, the signals are observed at δ 167.0 (C=O), and various aromatic signals, with the methyl carbon at δ 52.2. rsc.org The electronegative oxygen of the hydroxyl group and the electron-withdrawing nitro group significantly influence the chemical shifts of the attached and adjacent carbon atoms in this compound. libretexts.org

¹³C NMR Data for Related Compounds

| Compound | Chemical Shift (δ ppm) |

| Methyl 3-nitrobenzoate | 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 (OCH₃) rsc.org |

| Methyl 3-hydroxybenzoate | 167.0 (C=O), 133.3, 129.7, 128.4, and others, 52.2 (OCH₃) rsc.org |

Data recorded in CDCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure. For esters like this compound, common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). miamioh.edulibretexts.org The presence of the nitro group can lead to the loss of NO₂. chemicalbook.com The molecular ion for this compound is expected at m/z 197.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization is a softer ionization technique that results in less fragmentation compared to EI-MS. This method is particularly useful for confirming the molecular weight of a compound as the molecular ion peak, or more commonly the protonated molecule [M+H]⁺, is often the most abundant peak in the spectrum. For this compound, CI-MS would be expected to show a prominent ion at m/z 198, corresponding to [C₈H₇NO₅ + H]⁺. This technique helps to confirm the molecular weight when the molecular ion is weak or absent in the EI spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), ester (C=O), and aromatic (C=C) groups.

The broad absorption band for the hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The strong, sharp peak for the carbonyl group of the ester is expected around 1700-1730 cm⁻¹. The nitro group gives rise to two distinct stretching vibrations, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. chegg.com The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Ester (C=O) | C=O stretch | 1700-1730 (strong, sharp) |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric N-O stretch | 1300-1370 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Aromatic Ring | C-H stretch | 3000-3100 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, intermolecular interactions, and packing of this compound in its solid state.

The determination of the unit cell dimensions, space group, and atomic coordinates through SXRD allows for the precise calculation of bond lengths, bond angles, and torsion angles. This level of detail is crucial for confirming the compound's structural identity and understanding its conformational preferences.

Table 1: Representative Crystallographic Data for a Related Nitrobenzoate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6120 (10) |

| b (Å) | 11.716 (2) |

| c (Å) | 9.656 (2) |

| β (°) | 101.830 (10) |

| Volume (ų) | 842.9 (3) |

| Z | 4 |

Data is for the related compound Methyl 2-hydroxy-3-nitrobenzoate and is presented for illustrative purposes. nih.gov

The solid-state structure of aromatic compounds like this compound is significantly influenced by non-covalent interactions, namely hydrogen bonding and π-π stacking. The hydroxyl (-OH) and nitro (-NO₂) groups, along with the ester functionality, are key players in forming a complex network of these interactions.

The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups can act as acceptors. This can lead to the formation of intricate one-, two-, or three-dimensional hydrogen-bonding networks, which stabilize the crystal lattice. rsc.orgnih.gov For instance, in the related structure of methyl 3-carboxy-5-nitrobenzoate, asymmetric O—H···O hydrogen bonds are observed to link molecules into pairs. nih.gov

In many substituted nitrobenzoates, the molecule is found to be nearly planar. researchgate.netnih.govnih.gov Any deviation from planarity can often be attributed to steric hindrance between adjacent substituents or to specific packing forces within the crystal. For example, in methyl 2-hydroxy-3-nitrobenzoate, the molecule is approximately planar, a feature that is stabilized by an intramolecular hydrogen bond. researchgate.netnih.gov The conformation adopted in the solid state represents a low-energy state that is a result of the balance between intramolecular and intermolecular forces.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound, allowing for the separation and quantification of the main compound from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. researchgate.net

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is used for elution. researchgate.netnih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for the detection of aromatic compounds like this compound.

Table 2: Illustrative HPLC Conditions for Analysis of a Related Hydroxybenzoate Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Temperature | Ambient |

Conditions are based on a method for a structurally related compound and serve as a representative example. nih.gov

Gas Chromatography (GC) is a complementary technique used to assess the presence of any volatile impurities in the this compound sample. While the target compound itself may have limited volatility, GC is excellent for detecting residual solvents or volatile byproducts from its synthesis.

For the analysis of nitroaromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase is often used. amazonaws.com The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized components through the column, where they are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS offers the added advantage of providing structural information about the separated impurities. amazonaws.com

Table 3: Representative GC-MS Conditions for Analysis of Nitrobenzoate Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary GC column (e.g., SPB-1), 30 m x 0.25 mm ID, 1.0 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 180°C hold for 4 min, ramp to 220°C at 20°C/min, hold for 19 min |

| Detector | Mass Spectrometer (MS) in Electron Impact (EI) mode |

Conditions are based on a method for determining related genotoxic impurities and are presented for illustrative purposes. amazonaws.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications to Methyl 3-hydroxy-5-nitrobenzoate

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While direct DFT studies on this compound are limited, research on similar molecules, such as 4-methyl-3-nitrobenzoic acid, provides a robust framework for understanding its electronic characteristics. scirp.orgresearchgate.net For instance, calculations on 4-methyl-3-nitrobenzoic acid using the B3LYP/6-311++G basis set have been employed to determine its optimized geometry and vibrational frequencies. scirp.orgresearchgate.net

A similar approach to this compound would involve optimizing its geometry to find the most stable arrangement of its atoms. This would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group (NO₂) and the electron-donating hydroxyl group (-OH) on the benzene (B151609) ring significantly influences the electronic distribution. rsc.org DFT calculations would quantify this influence, showing, for example, a distortion in the benzene ring's geometry. The ipso C-C-C bond angle at the point of substitution with an electron-withdrawing group like the nitro group is typically found to be greater than the ideal 120° of an sp² hybridized carbon. scirp.orgresearchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the benzene ring and the oxygen of the hydroxyl group, which acts as an electron-donating group. The LUMO, conversely, is likely to be localized on the nitro group, a strong electron-withdrawing substituent, and the benzene ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov DFT calculations on related nitrobenzene (B124822) compounds have shown how the interaction between the nitro group's π* antibonding orbital and the benzene ring's orbitals forms the LUMO. researchgate.net

Conformer Analysis and Energy Landscapes

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. The study of these conformers and their relative energies provides an energy landscape that is crucial for understanding a molecule's behavior.

For this compound, rotation around the C-C bond connecting the ester group to the benzene ring can lead to different conformers. A computational study on the similar molecule 4-methyl-3-nitrobenzoic acid identified two main conformers: a cis form where the hydroxyl hydrogen of the carboxylic acid is closer to the nitro group, and a trans form where it is oriented away. scirp.orgresearchgate.net The cis conformer was found to be more stable. scirp.orgresearchgate.net

Similarly, for this compound, one can expect different conformers based on the orientation of the methoxy (B1213986) group relative to the ortho substituents. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitro group or the ester group can significantly influence the stability of certain conformers. Studies on 2-hydroxy-5-methyl-3-nitroacetophenone have shown that the isomer with an intramolecular hydrogen bond to the nitro group is more stable. researchgate.net A detailed computational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify all stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net For this compound, the aromatic protons and carbons would show distinct chemical shifts due to the electronic effects of the hydroxyl and nitro groups. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. wisc.edu While specific predicted values for the target molecule are not available, experimental ¹H NMR data for the related methyl 3-nitrobenzoate shows aromatic protons in the range of 7.50-8.80 ppm. chemicalbook.comrsc.org

Theoretical vibrational frequencies can be computed using DFT. These calculations provide a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks observed in infrared (IR) and Raman spectra. For the analogous 4-methyl-3-nitrobenzoic acid, a detailed vibrational analysis was performed, assigning the calculated frequencies to specific vibrational modes such as C-H stretching, C=C stretching of the ring, and the symmetric and asymmetric stretches of the nitro group. scirp.orgresearchgate.net A similar analysis for this compound would provide a theoretical vibrational spectrum that could be compared with experimental data to confirm its structure.

Table 1: Representative Predicted Vibrational Frequencies for a Structurally Similar Molecule (4-methyl-3-nitrobenzoic acid) scirp.orgresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H Stretch | ~3627 |

| C-H Stretch (aromatic) | 3065 - 3090 |

| C-H Stretch (methyl) | 2945 - 2990 |

| C=O Stretch | Not reported |

| C=C Stretch (ring) | 1567 - 1621 |

| NO₂ Asymmetric Stretch | ~1515 |

| NO₂ Symmetric Stretch | Not reported |

| C-O Stretch | Not reported |

| C-N Stretch | Mixes with other modes |

Note: This data is for 4-methyl-3-nitrobenzoic acid and serves as an illustrative example.

Simulation of Intermolecular Interactions

The interactions between molecules govern the physical properties of a substance in its condensed phases. Computational simulations can model these interactions, providing insight into the structure of liquids and solids.

Hydrogen Bonding Interactions

The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Crystal structure analysis of the related methyl 2-hydroxy-3-nitrobenzoate reveals an intramolecular O-H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. nih.govresearchgate.net In contrast, studies on 2-hydroxy-5-methyl-3-nitroacetophenone show a preference for an intramolecular hydrogen bond to the nitro group. researchgate.net For this compound, computational modeling could predict the relative strengths and likelihood of these different intramolecular hydrogen bonds.

Furthermore, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing of this compound. In the crystal structure of methyl 3-carboxy-5-nitrobenzoate, molecules are linked by O-H···O hydrogen bonds into pairs. nih.gov Simulations could be employed to explore the various possible hydrogen-bonding networks and predict the most stable crystal structure. These interactions are crucial in determining properties such as melting point and solubility.

π-Stacking Interactions

π-stacking interactions are non-covalent forces that play a crucial role in the stabilization of molecular structures, particularly in aromatic compounds. These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. In the context of substituted nitrobenzoates, the electron-withdrawing nature of the nitro group and the ester functionality influences the electron density of the benzene ring, which in turn governs the nature and strength of π-stacking.

While direct crystallographic studies detailing the π-stacking of this compound are not extensively documented, valuable insights can be drawn from closely related analogues. For instance, a crystallographic study of Methyl 3-carboxy-5-nitrobenzoate, a structurally similar compound, reveals significant π-π stacking interactions that contribute to the stability of its crystal lattice. nih.gov In the crystal structure of this analogue, the molecules arrange themselves in stacked columns. This stacking is characterized by a centroid-centroid distance of 3.6912 (12) Å between the benzene rings of adjacent molecules, indicating a significant orbital overlap. nih.gov

The molecule of Methyl 3-carboxy-5-nitrobenzoate is reported to be essentially planar, a conformation that facilitates effective π-π stacking. nih.gov This planarity, combined with intermolecular hydrogen bonds, creates a highly organized and stable crystalline framework. nih.gov It is reasonable to infer that this compound would exhibit similar behavior, with the planar benzene ring participating in stacking interactions that influence its solid-state properties and its potential non-covalent interactions with biological macromolecules.

| Parameter | Value | Significance |

|---|---|---|

| Compound | Methyl 3-carboxy-5-nitrobenzoate | A close structural analogue to this compound. |

| Interaction Type | π-π Stacking | Indicates stacking of aromatic rings in the crystal structure. |

| Centroid-Centroid Distance | 3.6912 (12) Å | Measures the distance between the centers of stacked aromatic rings, indicating the strength of the interaction. nih.gov |

| Molecular Geometry | Essentially Planar | Facilitates efficient packing and orbital overlap for π-stacking. nih.gov |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgjbcpm.com This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a protein or enzyme target. The simulation calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. jbcpm.comnih.gov

While specific molecular docking studies featuring this compound are not prominently available in the literature, the methodology provides a powerful framework for hypothetically assessing its biological potential. The process would involve:

Selection of a Biological Target: Based on the chemical features of this compound (e.g., nitro and hydroxyl groups), potential targets could include enzymes involved in inflammatory pathways or cell signaling, such as cyclooxygenases or kinases.

Preparation of Ligand and Receptor: Three-dimensional structures of this compound and the target protein would be prepared. This involves optimizing the structures and defining the binding site on the protein. jbcpm.com

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein in multiple conformations. jbcpm.com The program then scores these poses based on a scoring function that approximates the binding free energy. nih.gov

Analysis of Results: The output provides information on the most stable binding poses, the calculated binding affinity (docking score), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. semanticscholar.org

For example, a hypothetical docking study could reveal that the hydroxyl group of this compound acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor. The nitro group could also participate in crucial interactions within the binding pocket of a target enzyme. The results of such a simulation would be pivotal for guiding further experimental studies, such as enzyme inhibition assays.

| Biological Target | Docking Score (kcal/mol) | Key Predicted Interactions | Potential Implication |

|---|---|---|---|

| Enzyme X (e.g., Tyrosyl-tRNA synthetase) | -7.5 | Hydrogen bond with Ser34; π-π stacking with Phe128 | Potential for antimicrobial activity by inhibiting protein synthesis. semanticscholar.org |

| Enzyme Y (e.g., DNA Gyrase Subunit B) | -6.8 | Hydrogen bond with Asp73; Hydrophobic interaction with Val71 | Possible antibacterial action by disrupting DNA replication. semanticscholar.org |

| Protein Z (e.g., Squalene Synthase) | -8.1 | Hydrogen bond with Tyr171; π-cation interaction with Arg98 | Potential role in modulating cholesterol biosynthesis. jbcpm.com |

Note: The data in Table 2 is purely illustrative to demonstrate the type of results generated from a molecular docking simulation and is not based on published experimental data for this specific compound.

Chemical Reactivity and Mechanism of Action Studies

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction Reactions to Amino Group

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. While specific studies on Methyl 3-hydroxy-5-nitrobenzoate are not extensively documented, the reduction of the closely related methyl 3-nitrobenzoate is well-established and can be achieved with high efficiency. southalabama.edu Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol (B129727) or ethanol (B145695). southalabama.edu The presence of the hydroxyl and ester groups is generally compatible with these conditions, although the specific reaction parameters may need to be optimized to ensure selectivity and prevent side reactions.

For instance, the reduction of methyl m-nitrobenzoate using hydrogen over Pd/C in methanol has been reported to give a quantitative yield of methyl m-aminobenzoate. southalabama.edu It is anticipated that this compound would undergo a similar transformation to yield methyl 3-amino-5-hydroxybenzoate.

Table 1: Representative Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Product |

| 5% Pd/C | H₂ (gas) | Methanol | Room temperature, atmospheric or slightly elevated pressure | Methyl 3-amino-5-hydroxybenzoate |

| Raney Nickel | H₂ (gas) | Ethanol | Room temperature to moderate heat and pressure | Methyl 3-amino-5-hydroxybenzoate |

| Iron (Fe) powder | Acetic Acid (AcOH) | Ethanol/Water | Reflux | Methyl 3-amino-5-hydroxybenzoate |

| Sodium Dithionite (Na₂S₂O₄) | Water/Base | Aqueous solution | Room temperature | 3-Amino-5-hydroxybenzoic acid (with potential ester hydrolysis) |

This table presents plausible conditions based on the reduction of analogous compounds.

Chemical reduction methods using metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid, are also effective for nitro group reduction. southalabama.edu However, the acidic conditions might promote hydrolysis of the ester group, a competing reaction that will be discussed later. Another approach involves the use of reducing agents like sodium dithionite, which can be particularly useful for water-soluble substrates. southalabama.edu

Bioreduction Pathways and Reactive Intermediate Formation

The bioreduction of nitroaromatic compounds is a significant area of research, driven by their environmental persistence and the potential for enzymatic activation of nitro-containing drugs. This process is primarily mediated by a class of enzymes known as nitroreductases, which are found in a wide range of bacteria and other microorganisms. oieau.frbiosynth.com

Nitroreductases typically utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NADH or NADPH as the electron source. orgsyn.org The reduction of the nitro group proceeds in a stepwise manner, involving a total of six electrons to form the corresponding amine. The process can occur through two main pathways:

Two-electron reduction: Oxygen-insensitive (Type I) nitroreductases catalyze the sequential two-electron reduction of the nitro group to a nitroso intermediate, followed by reduction to a hydroxylamino intermediate, and finally to the amino group. biosynth.com The nitroso and hydroxylamino intermediates are often highly reactive.

One-electron reduction: Oxygen-sensitive (Type II) nitroreductases catalyze the one-electron reduction of the nitro group to form a nitro anion radical. biosynth.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, leading to a futile cycle that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals. orgsyn.org

The bioreduction of this compound would be expected to follow these general pathways. The formation of the corresponding hydroxylamine, methyl 3-hydroxy-5-(hydroxyamino)benzoate, is a key step. This intermediate can be a potent electrophile and may be responsible for some of the biological activities associated with nitroaromatic compounds. orgsyn.org The final product of complete bioreduction would be methyl 3-amino-5-hydroxybenzoate.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional handle that can participate in various substitution reactions. Its reactivity is influenced by the electron-withdrawing nitro group, which increases its acidity compared to phenol (B47542) itself.

Substitution Reactions (e.g., Esterification, Etherification)

Esterification: The hydroxyl group can be acylated to form esters. Due to the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing nitro group, direct esterification with carboxylic acids is often inefficient. More reactive acylating agents, such as acid chlorides or anhydrides, are typically required. The reaction is usually carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct and to activate the phenol.

Etherification: The formation of ethers from the hydroxyl group can be achieved through the Williamson ether synthesis. quora.comsigmaaldrich.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. quora.com The presence of the electron-withdrawing nitro group facilitates the deprotonation step.

Table 2: Examples of Substitution Reactions of the Hydroxyl Group

| Reaction | Reagent | Base/Catalyst | Product |

| Esterification | Acetyl chloride | Pyridine | Methyl 3-acetoxy-5-nitrobenzoate |

| Etherification | Methyl iodide | Potassium carbonate | Methyl 3-methoxy-5-nitrobenzoate |

This table illustrates expected reactions based on the general reactivity of nitrophenols.

Reactivity of the Ester Group

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common reaction.

Hydrolysis Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-hydroxy-5-nitrobenzoic acid, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the carboxylic acid. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which is a better leaving group than the hydroxide ion. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. sigmaaldrich.comncert.nic.in

The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of both acidic and basic hydrolysis. Studies on the hydrolysis of substituted methyl benzoates have shown that electron-withdrawing groups at the meta and para positions increase the hydrolysis rate constant. oieau.fr Therefore, this compound is expected to undergo hydrolysis more readily than methyl benzoate (B1203000) itself.

Table 3: Relative Reactivity in Base-Catalyzed Hydrolysis of Substituted Methyl Benzoates

| Substituent (para) | Relative Rate Constant (k/k₀) |

| -NO₂ | ~60 |

| -Cl | ~5 |

| -H | 1 |

| -CH₃ | ~0.6 |

| -OCH₃ | ~0.2 |

Data adapted from studies on para-substituted methyl benzoates, illustrating the activating effect of electron-withdrawing groups. A similar trend is expected for meta-substituted analogues.

Reaction Mechanisms of Derivatives and Analogues

The reactivity of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is primarily dictated by the interplay of its functional groups: the phenolic hydroxyl group, the methoxy (B1213986) group, the nitro group, and the methyl ester group, all attached to a central benzene (B151609) ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the other substituents. Investigations into the reactivity of this compound and its analogues have largely focused on transformations of these functional groups for the synthesis of more complex molecules.

A key reaction involving an analogue of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is the reduction of the nitro group. In a synthetic route for the anticancer drug Gefitinib, a structurally related compound, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, undergoes reduction of the nitro group to an amino group. mdpi.com This transformation is a critical step, converting the electron-withdrawing nitro group into an electron-donating amino group, which subsequently alters the reactivity of the benzene ring and enables further cyclization reactions. The reduction is typically achieved using reducing agents like powdered iron in acetic acid. mdpi.com While catalytic hydrogenation with agents like Raney Nickel or Palladium on carbon is a common method for nitro group reduction, it was reported to result in incomplete conversions for this particular analogue. mdpi.com

The phenolic hydroxyl group is another reactive site in Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. This group can undergo alkylation reactions. For instance, in the synthesis of the aforementioned Gefitinib intermediate, the precursor, methyl 3-hydroxy-4-methoxybenzoate, is alkylated at the hydroxyl group with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. mdpi.com This demonstrates the nucleophilic character of the phenoxide ion formed under basic conditions.

Furthermore, the ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. A patent for the production of 5-hydroxy-4-methoxy-2-nitrobenzoic acid describes the esterification of this acid to its methyl ester, which is the reverse reaction of hydrolysis. google.com This indicates that the methyl ester of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate can be hydrolyzed back to the carboxylic acid, a common reaction for esters.

The aromatic ring itself is susceptible to electrophilic substitution, although the presence of the deactivating nitro group makes such reactions challenging. The nitration of the precursor, methyl 3-hydroxy-4-methoxybenzoate, to introduce the nitro group at the 5-position is a key example of electrophilic aromatic substitution, where the directing effects of the hydroxyl and methoxy groups guide the position of nitration. mdpi.com

The following table summarizes the key reactive sites and observed reactions for analogues of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

| Functional Group | Type of Reaction | Reagents and Conditions (from analogue studies) | Product Functional Group |

| Nitro Group | Reduction | Powdered iron, acetic acid mdpi.com | Amino Group |

| Phenolic Hydroxyl Group | Alkylation | Alkyl halide (e.g., 1-bromo-3-chloropropane), K2CO3 mdpi.com | Ether |

| Methyl Ester | Hydrolysis | Acid or base catalysis (inferred from esterification) google.com | Carboxylic Acid |

| Aromatic Ring | Electrophilic Substitution | Nitric acid, acetic acid (on precursor) mdpi.com | Nitrated Aromatic Ring |

These investigations into the reactivity of analogues provide a foundational understanding of the chemical behavior of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, highlighting its utility as a versatile intermediate in organic synthesis. The distinct reactivity of each functional group allows for a stepwise modification of the molecule to build more complex chemical structures.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The specific arrangement of the functional groups on the aromatic ring of methyl 3-hydroxy-5-nitrobenzoate makes it a strategic starting material for multi-step synthetic pathways. The electron-withdrawing properties of the nitro and ester groups, combined with the directing effects of the hydroxyl group, enable chemists to perform selective chemical transformations at various positions on the ring.

Precursor to Biologically Active Compounds

This compound serves as a precursor in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, and the hydroxyl group can be alkylated or acylated. These transformations open pathways to diverse molecular architectures, including those found in novel pyrazole (B372694) and diazepine (B8756704) derivatives which have shown significant antimicrobial activities.

Building Block for Pharmaceutical Synthesis

The utility of this compound is particularly pronounced in pharmaceutical chemistry, where it functions as a key building block for creating active pharmaceutical ingredients (APIs).

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine. The inhibition of COMT is a key therapeutic strategy, especially in the treatment of Parkinson's disease, as it can help to sustain levels of levodopa (B1675098) in the brain. nih.gov

The molecular structure of this compound contains the core features of a class of potent COMT inhibitors known as nitrocatechols. nih.gov The presence of a nitro group on a catechol-like ring is a crucial element for high-affinity binding to the enzyme's active site. nih.gov While a direct synthesis starting from this compound is not explicitly detailed in the reviewed literature, the synthesis of analogous COMT inhibitors illustrates the chemical principles. For instance, novel nitrocatechol chalcone (B49325) and pyrazoline derivatives with potent COMT inhibitory activity have been synthesized from structurally related starting materials like 5-nitrovanillin. nih.gov These syntheses involve steps such as demethylation to reveal the catechol structure and condensation reactions to build the final molecule, highlighting a viable synthetic pathway for derivatives based on the 3-hydroxy-5-nitrophenyl scaffold. nih.gov

Table 1: Examples of Nitrocatechol-based COMT Inhibitors and their Activity This table is representative of the class of compounds and their reported inhibitory concentrations (IC50).

| Compound Type | Example Compound | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Nitrocatechol Pyrazoline | Compound 24a | 0.048 | nih.gov |

| Standard | Entacapone | 0.23 | nih.gov |

| Nitrocatechol | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone (BIA 3-202) | Potent peripheral inhibitor | nih.gov |

The development of COMT inhibitors is directly linked to the management of neurological disorders. nih.gov Parkinson's disease, a progressive neurodegenerative condition, is characterized by the loss of dopamine-producing neurons. COMT inhibitors play a crucial role by preventing the breakdown of L-DOPA, the primary medication for Parkinson's, thereby increasing its availability in the brain and mitigating motor symptoms. nih.gov The nitrocatechol scaffold, for which this compound is a representative precursor, is a foundational element in the design of these therapeutic agents. nih.govnih.gov

A review of the scientific literature does not provide evidence to support the claim that this compound is an intermediate in the synthesis of the local anesthetic, Lidocaine. This role has been associated with the isomeric compound, methyl 3-hydroxy-4-nitrobenzoate. The distinct substitution pattern of this compound does not align with the known synthetic pathways for Lidocaine.

Based on chemical structural analysis, this compound is not a viable precursor for the synthesis of Mesalamine, an anti-inflammatory drug. Mesalamine is chemically known as 5-amino-2-hydroxybenzoic acid. nih.gov The synthesis of Mesalamine requires a molecule with a hydroxyl group at position 2 and a nitro group (or its amino equivalent) at position 5. In contrast, this compound has its hydroxyl group at position 3. The reduction of the nitro group and hydrolysis of the ester in this compound would yield 3-amino-5-hydroxybenzoic acid, a different constitutional isomer of Mesalamine. Therefore, it cannot be used as a direct precursor for this specific active pharmaceutical ingredient.

Synthesis of Benzo[b]thiophene Derivatives

A significant application of this compound lies in the synthesis of benzo[b]thiophene derivatives. These sulfur-containing heterocyclic compounds are of great interest in medicinal chemistry and material science due to their diverse biological activities and electronic properties.

The synthesis of methyl 3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylate can be achieved through a reaction involving the displacement of the nitro group. scilit.comnih.gov This transformation is an example of nucleophilic aromatic substitution, where the electron-withdrawing nature of the nitro group and the ester function activate the benzene (B151609) ring towards attack by a nucleophile.

In a typical procedure, this compound is reacted with a sulfur-containing nucleophile, such as methyl thioglycolate, in the presence of a base. The reaction proceeds through an initial nucleophilic attack of the thiolate at the carbon atom bearing the nitro group, followed by an intramolecular cyclization and subsequent elimination to form the thiophene (B33073) ring. The presence of the hydroxyl group on the benzene ring can influence the reaction's regioselectivity and reactivity.

While specific reaction conditions for the conversion of this compound to its corresponding benzo[b]thiophene derivative are not extensively detailed in publicly available literature, the general methodology for the synthesis of benzo[b]thiophene-2-carboxylate esters from nitroaromatic compounds provides a viable synthetic route. A general procedure for a related transformation is outlined in the table below.

Table 1: General Reaction Conditions for the Synthesis of Methyl Benzo[b]thiophene-2-carboxylates from o-Nitrobenzaldehydes

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) |

| o-Nitrobenzaldehyde | Methyl thioglycolate | K₂CO₃ | DMF | 25-100 | 1-4 |

| 2-Nitro-5-chlorobenzaldehyde | Methyl thioglycolate | K₂CO₃ | DMF | 25 | 2 |

| 2-Nitro-3,4-dimethoxybenzaldehyde | Methyl thioglycolate | K₂CO₃ | DMF | 100 | 1 |

This table presents generalized conditions for the synthesis of related compounds and serves as a model for the potential synthesis of benzo[b]thiophene derivatives from this compound.

Derivatization for Functional Material Development

The derivatization of this compound opens avenues for the development of novel functional materials. The presence of hydroxyl, nitro, and ester functional groups allows for a wide range of chemical modifications to tailor the molecule's properties for specific applications, such as in the creation of dyes and photostabilizers. researchgate.net

For instance, the hydroxyl group can be alkylated or acylated to introduce long-chain substituents, which can induce liquid crystalline properties. The nitro group can be reduced to an amino group, which is a key step in the synthesis of various dyes and can also be used to link the molecule to polymer backbones. Furthermore, the entire aromatic unit can act as a chromophore, and modification of the substituents can tune its absorption and emission properties for applications in organic electronics or as non-linear optical materials.

Research into 2-hydroxy-nitroazobenzenes, which are structurally related to derivatives of this compound, shows their utility as reagents in the synthesis of heteroaromatic compounds. researchgate.net These compounds are used in the production of photostabilizers for polymers like polystyrene and polyethylene (B3416737). researchgate.net This suggests that derivatives of this compound could similarly be explored for applications in materials science, although specific research in this area is limited.

Novel Synthetic Routes to Related Nitrobenzoate Esters

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 3-hydroxy-5-nitrobenzoic acid. truman.edu The Fischer esterification, a classic method, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Table 2: Typical Conditions for Fischer Esterification of a Substituted Benzoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Work-up |

| 3-Nitrobenzoic Acid | Methanol | Conc. H₂SO₄ | 1 hour (reflux) | Pouring into ice water, filtration, and recrystallization |

This table outlines a representative procedure for the synthesis of a related nitrobenzoate ester.

Beyond the traditional Fischer esterification, novel methods for the synthesis of nitrobenzoate esters have been developed to improve yields, reduce reaction times, and avoid harsh acidic conditions. One such method involves the reaction of a hydroxybenzoic acid with a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This approach offers greater control and can minimize side reactions, such as O-alkylation of the hydroxyl group. google.com

Another modern approach employs triphenylphosphine (B44618) dibromide or diiodide in the presence of N,N-dimethylaminopyridine (DMAP) to facilitate the esterification of nitrobenzoic acids at room temperature. researchgate.net This method is notable for its mild reaction conditions and good to excellent yields. researchgate.net These advanced synthetic strategies provide efficient alternatives for the preparation of this compound and other related nitrobenzoate esters, which are valuable intermediates in various fields of chemical synthesis.

Biological and Biomedical Research Applications

Antimicrobial Activity Mechanisms

Generally, the antimicrobial mechanisms of phenolic compounds involve:

Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.com

Inhibition of Cellular Enzymes: These compounds can inactivate essential enzymes necessary for microbial metabolism.

Interaction with Cellular Proteins: The functional groups on the aromatic ring can interact with proteins, altering their structure and function.

For instance, studies on other substituted benzoic acids have shown that the position and nature of the substituent groups significantly influence their antibacterial activity. nih.gov The lipophilicity conferred by the methyl ester group in Methyl 3-hydroxy-5-nitrobenzoate might enhance its ability to penetrate bacterial cell membranes. mdpi.com Future research could explore its efficacy against a range of pathogenic bacteria and fungi, elucidating its specific mode of action.

Anti-inflammatory Effects and Related Mechanisms

There is no specific data on the anti-inflammatory effects of this compound. However, many phenolic compounds exhibit anti-inflammatory properties by modulating various inflammatory pathways.